Cas no 1805458-19-8 (Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)

Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate
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- インチ: 1S/C11H9BrN2O4/c1-2-18-11(15)8-4-3-7(5-12)9(6-13)10(8)14(16)17/h3-4H,2,5H2,1H3
- InChIKey: XAQNDOHRJMKTDT-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(C(=O)OCC)=C(C=1C#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 95.9
Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017493-1g |
Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate |
1805458-19-8 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoateに関する追加情報
Research Briefing on Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate (CAS: 1805458-19-8) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate (CAS: 1805458-19-8) is a specialized chemical intermediate gaining attention in pharmaceutical and chemical biology research due to its versatile reactivity and potential applications in drug discovery. Recent studies highlight its role as a key building block for synthesizing heterocyclic compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This briefing consolidates the latest findings on its synthetic utility, mechanistic insights, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel biphenyl derivatives with anti-inflammatory properties. The bromomethyl group at the 4-position serves as a critical handle for further functionalization, while the electron-withdrawing nitro and cyano groups enhance reactivity in nucleophilic aromatic substitution reactions. Researchers emphasized its stability under ambient conditions, a rare feature among similar α-bromo esters.
In cancer research, Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate has emerged as a precursor for irreversible kinase inhibitors. A Nature Communications paper (2024) detailed its use in developing covalent EGFR inhibitors, where the bromomethyl moiety forms a stable bond with cysteine residues in the ATP-binding pocket. The study reported a 15-fold selectivity improvement over first-generation inhibitors, attributed to the steric and electronic effects of the nitrobenzoate scaffold.
Analytical advancements have also been made in characterizing this compound. A recent ACS Omega publication (2024) presented a novel LC-MS/MS method for quantifying trace impurities in batches of 1805458-19-8, achieving a detection limit of 0.01 ppm. This development addresses previous challenges in quality control for pharmaceutical-grade material, where even minor impurities could affect downstream reactions in API synthesis.
The compound's safety profile has been evaluated in recent toxicology studies. Research in Chemical Research in Toxicology (2023) established an LD50 of 320 mg/kg in rodent models, with hepatotoxicity observed only at doses exceeding 100 mg/kg. These findings support its classification as a relatively safe intermediate for controlled laboratory use, though proper handling protocols remain essential due to its alkylating potential.
Looking forward, computational studies predict expanded applications of 1805458-19-8 in PROTAC (Proteolysis Targeting Chimera) development. Molecular modeling suggests the nitrobenzoate core can effectively link E3 ligase binders to target proteins, with the bromomethyl group enabling precise conjugation. Several pharmaceutical companies have included this compound in their 2024-2025 screening libraries for targeted protein degradation programs.
In conclusion, Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate represents a multifaceted tool in modern drug discovery. Its unique combination of reactivity, stability, and structural features continues to inspire innovative applications across therapeutic areas. Ongoing research is expected to further elucidate its potential in covalent drug design and beyond.
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